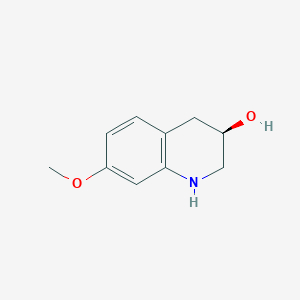
(R)-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group at the 7th position and a hydroxyl group at the 3rd position of the tetrahydroquinoline ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol may involve large-scale catalytic processes and advanced chiral resolution techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroquinoline.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 7-methoxy-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: Formation of 7-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 3rd position.
7-Hydroxy-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 7th position.
1,2,3,4-Tetrahydroquinoline: Lacks both the methoxy and hydroxyl groups.
Uniqueness
®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the methoxy and hydroxyl groups, which impart distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3R)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO2/c1-13-9-3-2-7-4-8(12)6-11-10(7)5-9/h2-3,5,8,11-12H,4,6H2,1H3/t8-/m1/s1 |
InChI Key |
YRYBEISCUUKUGB-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@H](CN2)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC(CN2)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















